6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that features a unique combination of a triazine ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-mercaptobenzothiazole with appropriate triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the triazine ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine and benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and its derivatives share structural similarities and exhibit similar chemical reactivity.
Triazine derivatives: Compounds such as melamine and cyanuric acid have similar triazine ring structures.
Uniqueness
6-Methyl-3-({[2-thioxo-1,3-benzothiazol-3(2H)-YL]methyl}sulfanyl)-1,2,4-triazin-5(4H)-one is unique due to the combination of the benzothiazole and triazine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N4OS3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-methyl-3-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H10N4OS3/c1-7-10(17)13-11(15-14-7)19-6-16-8-4-2-3-5-9(8)20-12(16)18/h2-5H,6H2,1H3,(H,13,15,17) |
InChI Key |
ZIEWVQSAYWUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
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